Niobium

Descripción general

Descripción

Niobium, a transition metal, is noted for its unique physical and chemical properties, making it significant in various scientific and industrial applications. Despite extensive research over the past 75 years, there remains inconsistent and insufficient information regarding this compound oxides, necessitating a comprehensive understanding of its physical properties and applications in areas like catalysis and memristors (Nico, Monteiro, & Graça, 2016).

Synthesis Analysis

This compound's synthesis methods are diverse. For instance, the synthesis of this compound oxyfluoride, Nb2O2F3, through the reaction of Nb with SnO and SnF2, demonstrates complex structural, magnetic, and electronic transitions (Tran et al., 2015). Similarly, the creation of this compound(V) silicate, Rb2(Nb2O4)(Si2O6).H2O, via high-temperature, high-pressure hydrothermal methods, showcases the versatility in synthesizing this compound compounds (Tasi et al., 2008).

Molecular Structure Analysis

The molecular structure of this compound compounds, such as Nb2O2F3, displays unique phase transitions and magnetic behavior, underlining the importance of understanding the molecular arrangements and bonds within this compound compounds for their application in various fields (Tran et al., 2015).

Chemical Reactions and Properties

This compound engages in a wide array of chemical reactions, with its compounds demonstrating significant versatility in organic synthesis and catalysis. The growing interest in this compound compounds for organic synthesis reflects their efficiency and versatility across several reaction types, emphasizing the potential for future investigations (Lacerda et al., 2013).

Physical Properties Analysis

This compound oxides exhibit intriguing physical properties with applications in various domains, from capacitors to catalysis. The review of these properties highlights the urgent need for a deeper understanding to exploit their full potential (Nico, Monteiro, & Graça, 2016).

Aplicaciones Científicas De Investigación

Superconducting Radio-Frequency Accelerator Cavities

Niobium plays a crucial role in particle accelerators. Its application in superconducting radio-frequency (SRF) accelerator cavities is significant due to its cost-effectiveness in terms of both initial capital outlay and ongoing operating expenses. Transforming the cavity interior surface from this compound to δ this compound nitride (δNbN) has been proposed as a promising approach to raising the operating temperature, which can potentially reduce electricity costs significantly (Singaravelu et al., 2011).

Superconductivity

This compound is extensively researched for its superconducting properties. It is a type-I superconductor in its pure form and becomes a type-II superconductor when subjected to disorder such as impurities or defects. Its high superconducting transition temperature makes it extremely valuable for applications in powerful magnets and quantum computing (Prozorov et al., 2022).

Medical Isotope Production

This compound's role in the production of medically relevant radioisotopes is significant. Proton induced reactions on Nb targets are crucial for applications in accelerator and reactor technology, as well as for dose estimation in Positron Emission Tomography (PET) targetry. This compound's utility as a monoisotopic element makes it an ideal target material for testing nuclear reaction theories (Ditrói et al., 2008; Ditrói et al., 2009).

Steel Industry

This compound is added to a wide range of steels to improve their processing, microstructure, properties, and performance. Over the past two decades, the addition of this compound has allowed the development of new steels with attractive properties, enhancing the performance of traditional steels such as ferritic stainless steels (DeArdo, 2003).

Oxidation Resistance

The resistance to oxidation of this compound treated by high-temperature nitrogen Plasma Based Ion Implantation (HTPBII) is an area of active research. This compound's properties are enhanced by this treatment, leading to the formation of thick nitride layers with properties like high hardness and strength, as well as superior resistance against oxidation (Oliveira et al., 2017).

Catalysis

This compound acts as a catalytic promoting agent in many industrial processes. Its rich complex chemistry and ability to form a wide range of compounds make it a key component in various catalytic systems (Guerrero-Pérez, 2020).

Nanostructured Nb-based Oxides for Energy Storage

Nanostructured this compound-based oxides are emerging as prominent materials for batteries, supercapacitors, and fuel cell technologies. Their high potential window, rich redox chemistry, and chemical stability under acid conditions make them very promising electrode materials (Yan et al., 2016).

Mecanismo De Acción

Target of Action

Niobium, also known as Columbium, is a transition metal that has been gaining popularity for its ability to cut charging times and fire risks in lithium-ion batteries for electric vehicles . It has been shown to be an outstanding cathode material for high-power batteries due to high Li-diffusion rates through their crystal structures . It also shows excellent potential as a catalyst material for the production of fuels and chemicals from biomass sources .

Mode of Action

This compound’s interaction with its targets is quite significant. For instance, in the formation of this compound oxide nanoparticles, upon dissolution of this compound chloride in benzyl alcohol, octahedral [NbCl6−xO] complexes form through the exchange of chloride ligands . Heating of the solution results in polymerization, where larger clusters built from multiple edge-sharing [NbCl6−xO] octahedra assemble . This leads to the formation of a nucleation cluster with the ReO3 type structure, which grows to form nanoparticles of the Wadsley–Roth type H-Nb2O5 structure .

Biochemical Pathways

This compound’s role in biochemical pathways is primarily seen in its application in the field of biomass transformation. This compound-containing catalysts have been used for the conversion of different types of biomass . The activity of this compound oxyhydroxide and partially hydrophobized this compound oxyhydroxide in glycerol acetalization was related to that obtained on commercial this compound(V) oxide .

Pharmacokinetics

Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound is limited. It’s known that this compound is a refractory metal, meaning it has a high melting point and is resistant to heat and wear . It’s also known to resist corrosion due to a thin coating of oxide that forms on all exposed surfaces .

Result of Action

The molecular and cellular effects of this compound’s action are seen in its ability to form a stable oxide layer that prevents further oxidation . This property is particularly significant because it demonstrates this compound’s propensity for passivation . In the formation of this compound oxide nanoparticles, structural defects appear upon further growth, and the presence of shear planes in the structure appears highly dependent on nanoparticle size .

Action Environment

Environmental factors can influence this compound’s action, efficacy, and stability. For instance, this compound’s corrosion resistance is enhanced when it forms a protective oxide layer, demonstrating its propensity for passivation . This property is particularly significant in environments where corrosion is a concern. Additionally, the radius and electronegativity of solute atoms are the main factors affecting the mechanism of dragging grain boundaries. The larger the difference in the radius and electronegativity between alloying elements and Fe, the better the dragging effect .

Propiedades

IUPAC Name |

niobium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Nb | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUCVJGMIXFAOAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Nb] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Nb | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4052479 | |

| Record name | Niobium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4052479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

92.90637 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Other Solid; Pellets or Large Crystals, Shiny, soft, ductile metal that develops a bluish cast after oxidizing in air at room temperature over a long time or after heating to 200 deg C; [http://periodic.lanl.gov/elements/41.html] | |

| Record name | Niobium | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Niobium | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1997 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS RN |

7440-03-1, 53373-50-5 | |

| Record name | Niobium | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7440-03-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Niobium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007440031 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Niobium, isotope of mass 106 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053373505 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Niobium | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13031 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Niobium | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Niobium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4052479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Niobium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.284 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NIOBIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/05175J654G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

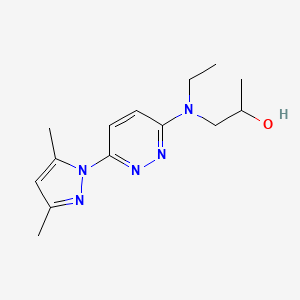

![(1R,5S,7S)-3-[(3,4-dihydroxyphenyl)-hydroxymethylidene]-6,6-dimethyl-5,7-bis(3-methylbut-2-enyl)-1-[(2R)-5-methyl-2-prop-1-en-2-ylhex-5-enyl]bicyclo[3.3.1]nonane-2,4,9-trione](/img/structure/B1220767.png)